

Application Notes and Protocols: (R,R)-S63845 and Venetoclax Combination Therapy

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Compound of Interest

Compound Name: (R,R)-S63845

Cat. No.: B15557064

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Introduction

The therapeutic landscape for several hematological malignancies and solid tumors is evolving with the advent of targeted therapies. A promising strategy involves the combination of BH3 mimetics to overcome apoptosis resistance, a hallmark of cancer. This document provides detailed application notes and protocols for the combination therapy of **(R,R)-S63845**, a selective MCL-1 inhibitor, and Venetoclax (ABT-199), a selective BCL-2 inhibitor.[1][2][3][4] Upregulation of MCL-1 is a known mechanism of resistance to Venetoclax, providing a strong rationale for their combined use.[1][3] Preclinical studies have demonstrated significant synergy between these two agents in various cancer models, including Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), Neuroblastoma, and T-cell Acute Lymphoblastic Leukemia (T-ALL).[1][2][5][6]

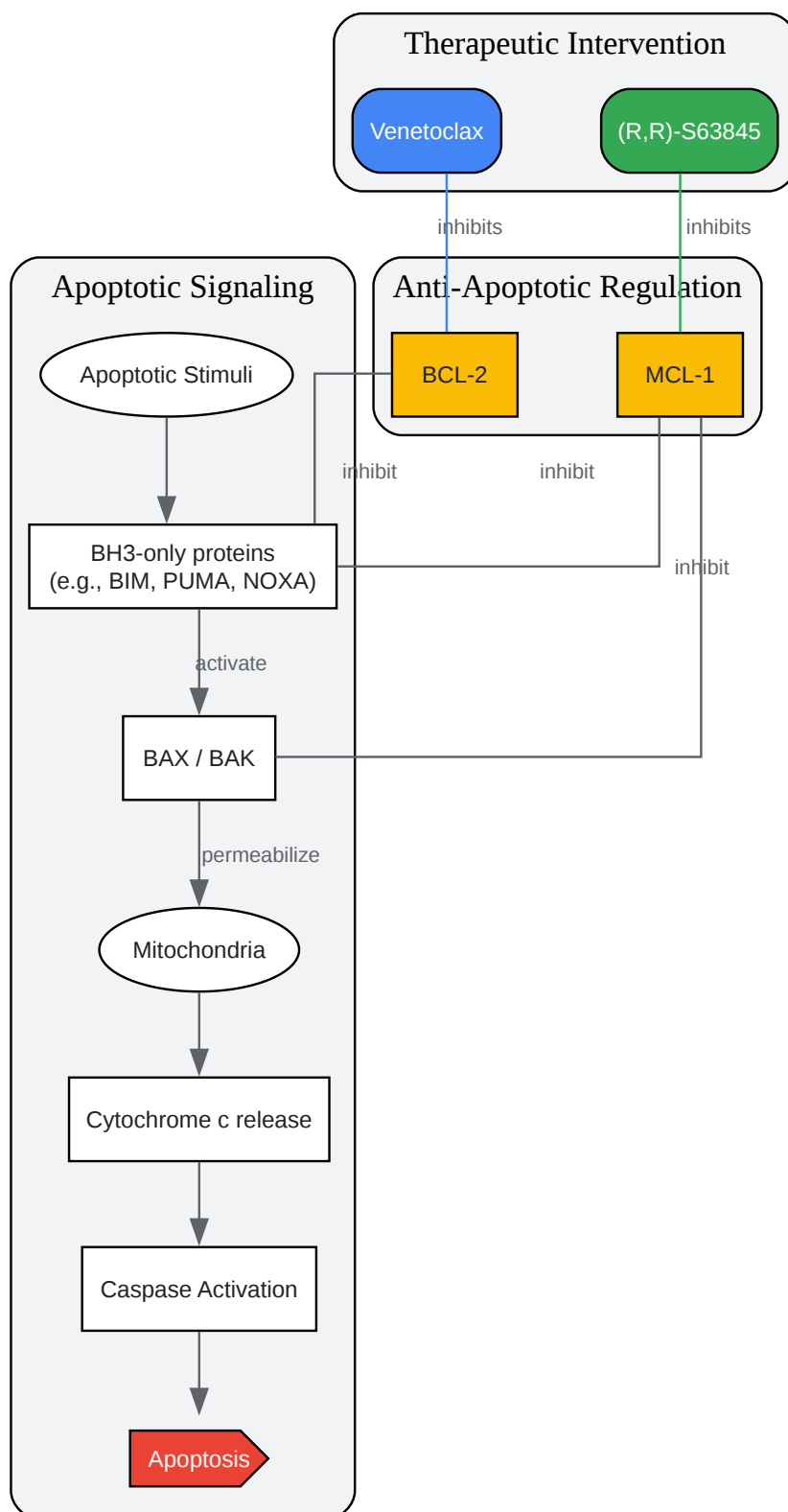
Mechanism of Action: Dual Inhibition of Anti-Apoptotic Proteins

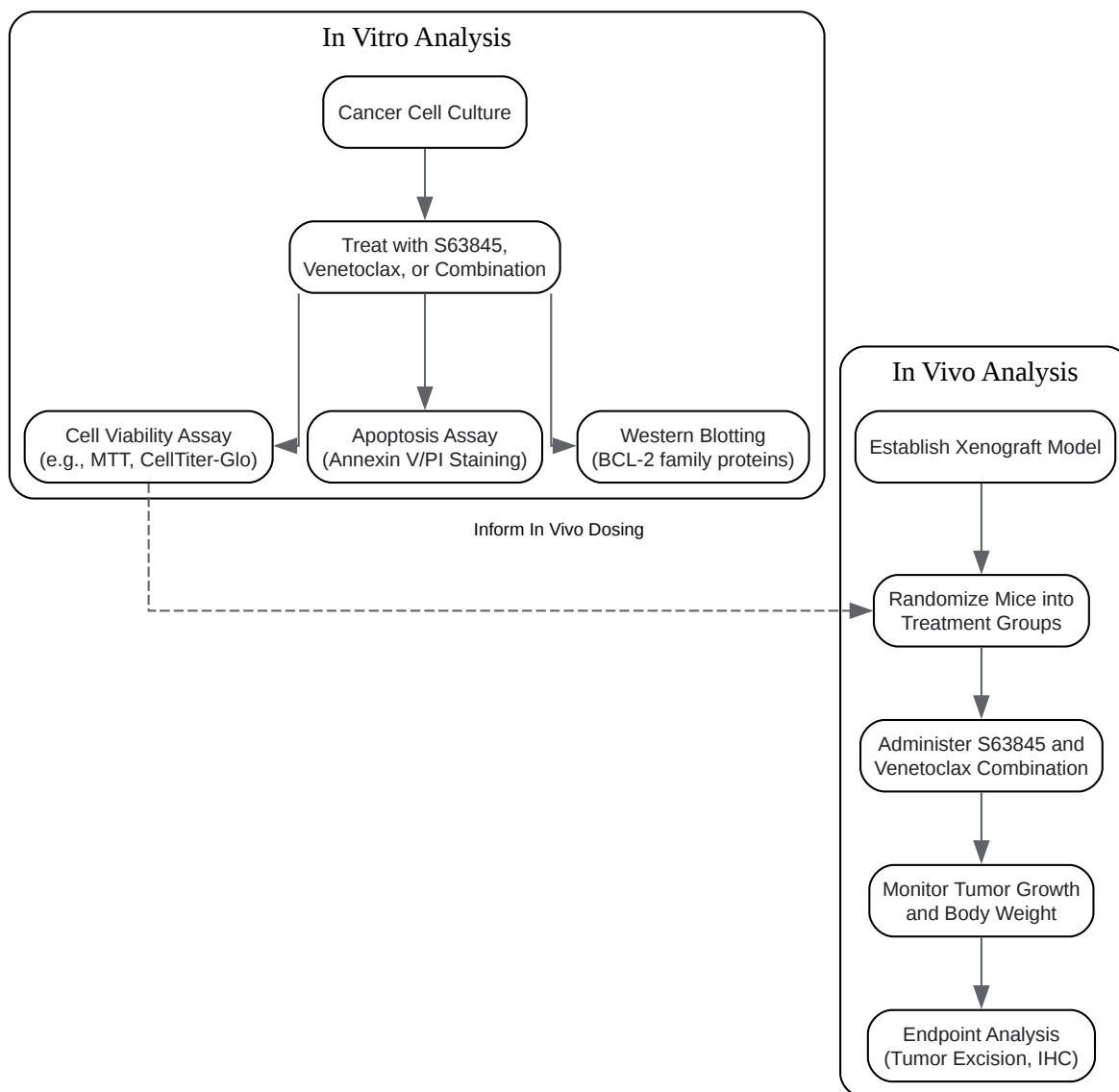
The synergistic effect of combining S63845 and Venetoclax stems from their complementary roles in targeting key anti-apoptotic proteins of the BCL-2 family.[7]

- Venetoclax selectively binds to BCL-2, displacing pro-apoptotic proteins like BIM. This releases the "brakes" on apoptosis that are dependent on BCL-2.[8][9]

- S63845 specifically inhibits MCL-1, another critical anti-apoptotic protein. In many cancers, MCL-1 sequesters pro-apoptotic proteins, preventing cell death.[\[7\]](#)

By simultaneously inhibiting both BCL-2 and MCL-1, the combination therapy effectively disables two major survival pathways in cancer cells, leading to a potent induction of apoptosis.[\[6\]](#)[\[7\]](#)[\[10\]](#) This dual targeting is particularly effective in overcoming resistance mechanisms where cancer cells upregulate one anti-apoptotic protein to compensate for the inhibition of another.[\[1\]](#)[\[11\]](#)





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